molecular formula C14H11NO5S2 B2498615 (Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 898638-41-0

(Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2498615
CAS No.: 898638-41-0
M. Wt: 337.36
InChI Key: BQAQWJSHRSIFPX-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C14H11NO5S2 and its molecular weight is 337.36. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have been conducted to evaluate the antimicrobial effectiveness of rhodanine-3-acetic acid derivatives, a category to which the specified compound belongs. These compounds have shown potential against a wide range of bacterial, mycobacterial, and fungal pathogens. For instance, derivatives have demonstrated significant activity against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017). Other studies have synthesized new derivatives showing antibacterial activity generally against Gram-positive bacterial strains, highlighting the importance of the structural modifications in enhancing activity (Trotsko et al., 2018).

Anticancer and Antiangiogenic Effects

Research into the anticancer properties of thioxothiazolidin-4-one derivatives, which share a core structure with the compound , has shown promising results. These derivatives have been tested for their ability to inhibit tumor growth and angiogenesis in mouse models, demonstrating significant effects in reducing tumor volume and cell number while increasing the life span of EAT-bearing mice (Chandrappa et al., 2010). This suggests potential therapeutic applications in cancer treatment.

Aldose Reductase Inhibition

Compounds related to (Z)-2-(5-(2-acetoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Studies have revealed that certain derivatives exhibit inhibitory action more potent than the clinical drug epalrestat, indicating potential for the development of new treatments for managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

Photovoltaic Applications

In the realm of organic electronics, derivatives of the compound have been explored for their potential in organic solar cells. Modifications in the acceptor moiety have led to molecules with improved optoelectronic properties, indicating their suitability as donor materials in photovoltaic applications. Such studies underscore the versatility of these compounds beyond biomedical applications, extending into renewable energy technologies (Khan et al., 2019).

Properties

IUPAC Name

2-[(5Z)-5-[(2-acetyloxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c1-8(16)20-10-5-3-2-4-9(10)6-11-13(19)15(7-12(17)18)14(21)22-11/h2-6H,7H2,1H3,(H,17,18)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAQWJSHRSIFPX-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.